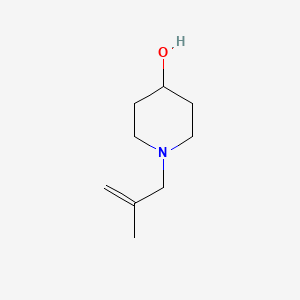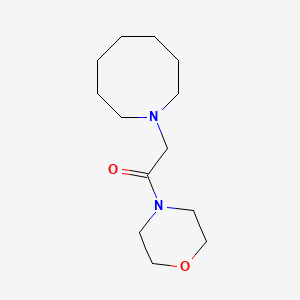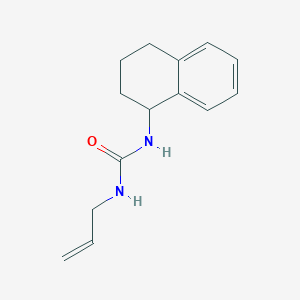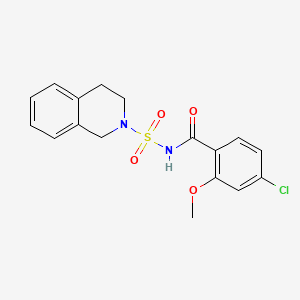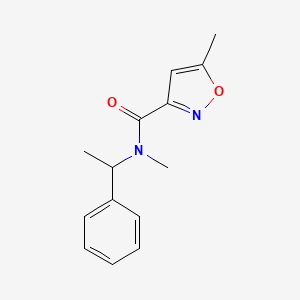
1-(2-chlorophenyl)-N-ethyl-N-methyl-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-N-ethyl-N-methyl-5-oxopyrrolidine-3-carboxamide, commonly known as CEP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a potent and selective inhibitor of the proteasome, which is a large protein complex that plays a crucial role in the degradation of intracellular proteins. CEP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Mechanism of Action
CEP exerts its pharmacological effects by selectively inhibiting the proteasome, which is responsible for the degradation of intracellular proteins. The proteasome plays a crucial role in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. By inhibiting the proteasome, CEP can induce apoptosis in cancer cells and modulate the immune response in autoimmune disorders.
Biochemical and Physiological Effects:
CEP has been shown to have a variety of biochemical and physiological effects. Studies have shown that CEP can induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. CEP has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the immune response. In addition, CEP has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
CEP has several advantages as a research tool. It is a potent and selective inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in various cellular processes. CEP is also relatively stable and can be easily synthesized in the laboratory. However, CEP has some limitations as a research tool. It is a relatively complex molecule that requires specialized equipment and expertise to synthesize. In addition, CEP can have off-target effects on other cellular processes, which can complicate data interpretation.
Future Directions
There are several future directions for research on CEP. One area of research is the development of CEP derivatives with improved pharmacological properties. Another area of research is the identification of new therapeutic applications for CEP, particularly in the field of neurodegenerative diseases. In addition, further studies are needed to elucidate the precise mechanism of action of CEP and its effects on various cellular processes.
Synthesis Methods
The synthesis of CEP involves the reaction of 2-chlorobenzoyl chloride with N-ethyl-N-methyl-5-aminopentan-3-one in the presence of a base. The resulting intermediate is then reacted with pyrrolidine-3-carboxylic acid to yield CEP. The synthesis of CEP is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
CEP has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that CEP can inhibit the growth of cancer cells and induce apoptosis, which is a programmed cell death process. CEP has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment option for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. In addition, CEP has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(2-chlorophenyl)-N-ethyl-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-3-16(2)14(19)10-8-13(18)17(9-10)12-7-5-4-6-11(12)15/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRJCXXGQFQBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1CC(=O)N(C1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7566242.png)
![2-(2-Chlorophenyl)-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7566243.png)
![2-[4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7566256.png)
![2-chloro-N-[2-[(2-chloropyridine-4-carbonyl)amino]-2-cyclopropylethyl]pyridine-4-carboxamide](/img/structure/B7566257.png)
![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7566265.png)
![4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B7566272.png)
